molecular formula C12H19N5O2 B2661107 3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 313230-31-8

3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2661107
CAS No.: 313230-31-8
M. Wt: 265.317
InChI Key: UTJMEQMVFXHYKE-UHFFFAOYSA-N
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Description

3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic xanthine derivative designed for advanced pharmacological and neurological research. As part of the methylxanthine family, which includes well-known scaffolds like caffeine and theophylline, this compound is of significant interest for developing novel therapeutic agents, particularly for complex, multifactorial conditions such as neurodegenerative diseases . The structural motif of a pentyl chain at the N-7 position and a methylamino group at the C-8 position is engineered to modulate interactions with key enzymatic targets in the central nervous system. Related xanthine-based compounds have demonstrated potent and selective inhibition of acetylcholinesterase (AChE), often through a dual interaction with both the catalytic anionic site and the peripheral anionic site (PAS) of the enzyme, a mechanism associated with potentially slowing the aggregation of beta-amyloid peptide, a pathological hallmark of Alzheimer's disease . Furthermore, such designed xanthines are investigated for their potential to act as multi-target ligands, simultaneously addressing other key pathways implicated in neurodegeneration. Researchers are exploring this specific derivative to elucidate its precise mechanism of action, binding kinetics, and potential to enhance cholinergic signalling, positioning it as a promising candidate for the development of new neuroprotective strategies . Its in silico predicted pharmacokinetic profile suggests good blood-brain barrier permeability, making it a valuable chemical probe for studying CNS disorders .

Properties

IUPAC Name

3-methyl-8-(methylamino)-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-4-5-6-7-17-8-9(14-11(17)13-2)16(3)12(19)15-10(8)18/h4-7H2,1-3H3,(H,13,14)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJMEQMVFXHYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1NC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 7-pentylxanthine with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide, with the presence of a base like sodium hydride to facilitate the alkylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a model compound to study purine chemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. Additionally, it may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of xanthine derivatives are highly dependent on substituent modifications. Below is a detailed comparison of 3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione with structurally related compounds.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (Positions) Molecular Weight Key Biological Findings Reference
3-Methyl-8-(methylamino)-7-pentyl-purine-dione 3-Me, 7-pentyl, 8-NHMe 313.33 (est.) N/A (Theoretical lipophilicity and H-bond potential)
3-Methyl-8-(methylthio)-7-pentyl-purine-dione 3-Me, 7-pentyl, 8-SMe 328.07 Increased metabolic stability (thioether group)
8-(6-Methylpyridin-2-yloxy)-1,3,7-trimethyl-purine-dione 1,3,7-Me, 8-pyridinyloxy ~340 (est.) Loss of CNS activity, retained analgesia
3,7-Dimethyl-8-(arylpiperazinylalkyl)-purine-dione 3,7-Me, 8-piperazinylalkyl ~400–450 High 5-HT6/D2 receptor affinity
8-(Cyclopropanecarbonyl-piperidinyloxy)-1,3-dimethyl-7-(3-MeBz)-purine-dione 1,3-Me, 7-(3-MeBz), 8-piperidinyloxy 452.50 ALDH1A1 inhibition (IC50 < 100 nM)
8-(Propylamino)-7-(2-phenoxyethyl)-3-Me-purine-dione 3-Me, 7-phenoxyethyl, 8-NHPr 315.33 Structural analog with unknown activity

Key Structural and Functional Insights

Position 3 (N3):

  • The methyl group at N3 is conserved in many analogs (e.g., ). This substitution prevents deprotonation at N3, stabilizing the purine core and enhancing membrane permeability.

Position 7 (N7): The pentyl chain in the target compound contrasts with bulkier groups (e.g., 3-methylbenzyl in or phenoxyethyl in ). Longer alkyl chains (e.g., pentyl vs.

Position 8 (C8): The methylamino group (NHMe) distinguishes the target compound from analogs with thioether (SMe, ), aryloxy (pyridinyloxy, ), or piperidinyloxy () groups. Methylamino may enhance hydrogen-bond donor capacity compared to thioether or ether groups, influencing receptor binding. In , replacing C8 methoxy with pyridinyloxy abolished CNS stimulation but retained analgesic effects, highlighting the critical role of C8 substituents in modulating activity.

Biological Implications: Receptor Affinity: Compounds with piperazinylalkyl or arylpiperazine groups at C8 (e.g., ) exhibit high affinity for serotonin (5-HT6) and dopamine (D2) receptors, suggesting the target compound’s C8 methylamino group could be optimized for similar targeting.

Research Findings and Trends

  • Metabolic Stability: Thioether-substituted analogs (e.g., ) demonstrate enhanced metabolic resistance compared to oxygen- or nitrogen-linked substituents, suggesting the target compound’s methylamino group may require prodrug strategies for optimization.
  • Selectivity: Substituent bulk at C7 and C8 correlates with receptor selectivity. For example, 3,7-dimethyl analogs with C8 piperazinyl groups () achieve 5-HT6/D2 dual activity, whereas smaller groups (e.g., pentyl) may favor unselective binding.

Biological Activity

3-Methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a structure closely related to caffeine and theobromine. This compound has garnered interest due to its potential biological activities, particularly its interactions with adenosine receptors in the brain, which may influence neurotransmitter release and various physiological processes.

  • IUPAC Name : 3-methyl-8-(methylamino)-7-pentylpurine-2,6-dione
  • Molecular Formula : C12H19N5O2
  • CAS Number : 313230-31-8

The primary mechanism of action for this compound involves its binding to adenosine receptors (particularly A1 and A2A subtypes) in the central nervous system. This interaction can modulate various neurotransmitter systems, potentially leading to stimulatory effects similar to those observed with caffeine. Additionally, the compound may inhibit enzymes involved in purine metabolism, further affecting cellular signaling pathways .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Stimulant Activity : Similar to caffeine, it may enhance alertness and cognitive function.
  • Neuroprotective Effects : Potential therapeutic applications in neurodegenerative diseases have been explored due to its ability to modulate adenosine receptor activity.
  • Anti-inflammatory Properties : Some studies suggest that it may exert anti-inflammatory effects through modulation of immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive performance compared to control groups .
  • Cognitive Enhancement Trials : Clinical trials assessing cognitive enhancement showed that participants receiving this compound exhibited improved attention and memory tasks compared to those receiving a placebo .

Comparative Biological Activity Table

Activity Type Effect Reference
StimulantIncreased alertness
NeuroprotectiveReduced neuronal loss
Anti-inflammatoryModulated immune response

Synthesis and Production

The synthesis of this compound typically involves the alkylation of a purine derivative such as 7-pentylxanthine with methylamine under specific conditions. This process can be optimized for industrial production using continuous flow reactors to ensure higher yields and consistent quality.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to synthesize 3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione and its derivatives?

  • Methodological Answer : The compound can be synthesized via multi-step functionalization of xanthine cores. Key steps include:

  • Halogenation : Chlorination or bromination at the 8-position using reagents like N-chlorosuccinimide (NCS) in anhydrous THF (yield: ~70%) .
  • Nucleophilic Substitution : Replacement of halogen groups with nucleophiles (e.g., methylamine) in polar aprotic solvents like DMF under basic conditions (e.g., K₂CO₃) .
  • Alkylation : Introduction of the pentyl group at the 7-position using alkyl halides (e.g., iodoethane) in DMF with Na₂CO₃ as a base .
  • Purification : Silica gel chromatography (e.g., PE:EA = 2:1) or recrystallization (EtOH:MeOH) .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : A combination of spectral and analytical techniques is used:

  • FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl stretching) confirm functional groups .
  • NMR : ¹H NMR signals for methylamino (δ ~2.7 ppm) and pentyl (δ ~1.2–1.6 ppm) groups validate substitution patterns .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 243.06 [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions influence receptor affinity or bioactivity?

  • Methodological Answer :

  • 7-Position : Alkyl chains (e.g., pentyl) enhance lipophilicity, potentially improving membrane permeability. For example, 7-benzyl derivatives show higher 5-HT₆/D₂ receptor affinity due to hydrophobic interactions .
  • 8-Position : Electron-withdrawing groups (e.g., sulfonyl) increase electrophilicity, impacting kinase inhibition (e.g., MLKL in necroptosis) . Methylamino groups enable hydrogen bonding with target receptors, as seen in adenosine A₂A antagonists .
  • SAR Studies : Optimize spacer length (e.g., 3-methylene groups) and pharmacophores (e.g., dichlorophenylpiperazine) for dual receptor targeting .

Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo assays?

  • Methodological Answer :

  • Virtual Screening : Use ChemAxon’s Chemicalize.org to predict drug-like properties (e.g., logP, solubility) and prioritize compounds with balanced ADMET profiles .
  • Dose-Response Validation : Re-test compounds in orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to rule out false positives .
  • Metabolic Profiling : LC-MS/MS to identify metabolites that may interfere with activity in vivo .

Q. How can reaction conditions be optimized for introducing trifluoromethyl or sulfonyl groups at the 8-position?

  • Methodological Answer :

  • Trifluoromethylation : Photo-driven decarboxylative C–H trifluoromethylation using TFA and Ru(bpy)₃Cl₂ as a photocatalyst (yield: ~60–75%) .
  • Sulfonylation : Oxidize methylthio intermediates (e.g., using mCPBA) to sulfonyl derivatives in dichloromethane at 0°C to room temperature .
  • Key Parameters : Control temperature (<100°C), solvent polarity (DMF for SN2 reactions), and stoichiometry (1:1.2 substrate:reagent ratio) to minimize side reactions .

Q. What computational tools predict the drug-likeness and off-target risks of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (e.g., Caco-2 cells), CYP450 inhibition, and hERG cardiotoxicity .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., BRD4 bromodomains) and identify potential off-targets (e.g., kinases) .
  • QSAR Models : Train models on purine-dione datasets to prioritize substituents with optimal LogD (1–3) and topological polar surface area (<90 Ų) .

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